molecular formula C24H45FeO6 B1617757 Ferric octanoate CAS No. 3130-28-7

Ferric octanoate

Cat. No.: B1617757
CAS No.: 3130-28-7
M. Wt: 485.5 g/mol
InChI Key: ORTRPLABQKAPKJ-UHFFFAOYSA-K
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Description

Ferric octanoate, also known as iron(III) octanoate, is a chemical compound with the molecular formula C24H45FeO6. It is a salt formed from octanoic acid and iron(III). This compound is known for its unique properties and is used in various applications, including environmental treatment, chemical transformations, and medical research.

Mechanism of Action

Target of Action

Ferric octanoate, like other ferric compounds, primarily targets the body’s iron-dependent metabolic processes . Iron is an essential element involved in various metabolic processes, including oxygen transport, deoxyribonucleic acid (DNA) synthesis, and energy production in electron transport . Ferric ions target tumor via the ferroptotic death pathway—a process involving the iron-mediated lipid oxidation .

Mode of Action

This compound interacts with its targets by being incorporated into various proteins to serve biological functions as a structural component or cofactor . Once ferric or ferrous cation from intestinal enterocytes or reticuloendothelial macrophages is bound to circulating transferrin, the iron-transferrin complex binds to the cell-surface transferrin receptor (TfR) 1 .

Biochemical Pathways

This compound affects the biochemical pathways related to iron metabolism and biochemical cycling . Iron sequestered in ferritin is reintroduced into the cytoplasm by ‘ferritinophagy’, a selective autophagy pathway that involves the trafficking of iron-loaded ferritin to the lysosome where its content is released .

Pharmacokinetics

For instance, ferric carboxymaltose, after an infusion, shows a rapid dose-dependent increase in total serum iron levels with a median Tmax of 30 min following the start of the infusion . The renal elimination of ferric carboxymaltose is negligible .

Result of Action

The result of this compound’s action is the correction of iron deficiency and the regulation of iron levels in the body . It also plays a role in the selective coupling of CO2/epoxide polymerization .

Action Environment

The action of this compound, like other ferric compounds, can be influenced by environmental factors. For instance, it has been found that in an alkaline environment, Fe is dissolved as ferrous(II), ferric(III) and, finally, ferrate(VI) species depending on the experimental conditions .

Biochemical Analysis

Biochemical Properties

Ferric octanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of air-stable Fe(III)–acetate complexes, which have been applied for the selective coupling of CO2/epoxide and lactide polymerisation . The nature of these interactions is complex and involves various biochemical pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been linked to an increase in reactive oxygen species (ROS) in adipocytes, a decrease in triglyceride synthesis, and reduction of lipogenic gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, the coupling of CO2 and challenging cyclohexene oxide substrate was performed under mild, solvent-free conditions to selectively form the cis-cyclohexene carbonate as the exclusive product .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . For instance, β-oxidation of octanoate was primarily independent of CPT-I .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation . For example, ferric iron in the intestinal lumen must be reduced to ferrous iron by duodenal cytochrome B reductase before uptake by DMT1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferric octanoate can be synthesized through the reaction of ferric chloride with octanoic acid. The reaction typically involves dissolving ferric chloride in a suitable solvent, such as ethanol, and then adding octanoic acid. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced by reacting ferric chloride with octanoic acid in large reactors. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through filtration and recrystallization processes .

Chemical Reactions Analysis

Types of Reactions: Ferric octanoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form ferric oxide and other by-products.

    Reduction: It can be reduced to ferrous octanoate under specific conditions.

    Substitution: The octanoate ligands can be substituted with other ligands, such as pyridine and dimethylformamide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligands like pyridine and dimethylformamide are used under mild conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Ferric oxide and other iron oxides.

    Reduction: Ferrous octanoate.

    Substitution: Various substituted ferric complexes.

Scientific Research Applications

Ferric octanoate has a wide range of scientific research applications, including:

    Environmental and Wastewater Treatment: It is used for sulfide precipitation in sewers, achieving corrosion and odor control.

    Chemical Transformation and Stability: Research has explored its effects on the transformation of hydrous ferric oxide into more stable ferric oxides.

    Medical Research: this compound is studied for its potential therapeutic applications, such as enhancing the uptake of iron to microorganisms.

    Biofuel and Combustion Research: It is researched as a fuel-borne catalyst in biodiesel, observing effects on performance, emission, and combustion characteristics.

Comparison with Similar Compounds

  • Ferric acetate
  • Ferric citrate
  • Ferric chloride

Properties

IUPAC Name

iron(3+);octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H16O2.Fe/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTRPLABQKAPKJ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45FeO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124-07-2 (Parent)
Record name Ferric octanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30890572
Record name Ferric octanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3130-28-7
Record name Ferric octanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, iron(3+) salt (3:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ferric octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30890572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iron(3+) octanoate
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Record name FERRIC OCTANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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